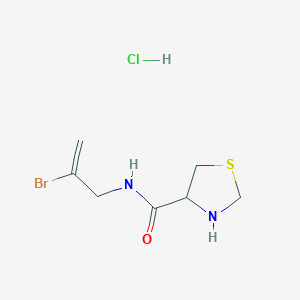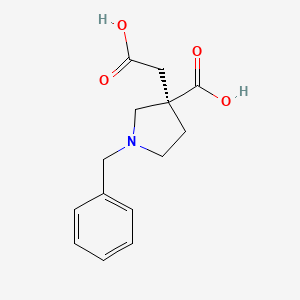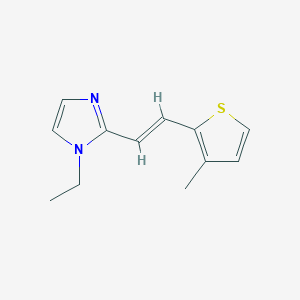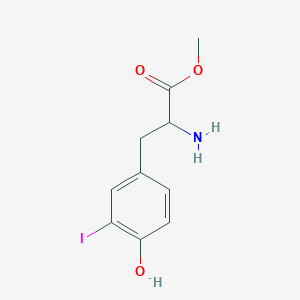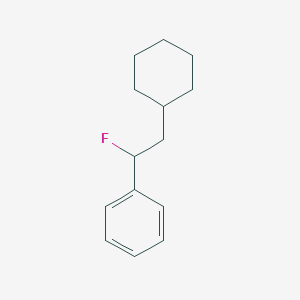
(2-Cyclohexyl-1-fluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyl-1-fluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1-fluoroethyl)benzene typically involves the alkylation of benzene with cyclohexene in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclohexylbenzene intermediate, which is then fluorinated using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a one-step hydrogenation-alkylation process. This method utilizes a catalyst system comprising palladium and iron series elements supported on a zeolite molecular sieve . The process ensures high selectivity and yield while minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions: (2-Cyclohexyl-1-fluoroethyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Reduction: The compound can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Oxidation: Phenol and cyclohexanone.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
(2-Cyclohexyl-1-fluoroethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-1-fluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The fluoroethyl group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclohexyl group provides steric effects that influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexylbenzene: A compound with a similar structure but lacking the fluoroethyl group.
Phenylcyclohexane: Another related compound with a phenyl group instead of a benzene ring.
Uniqueness: (2-Cyclohexyl-1-fluoroethyl)benzene is unique due to the presence of both a cyclohexyl and a fluoroethyl group, which impart distinct chemical and physical properties. The fluoroethyl group enhances the compound’s reactivity and potential for forming hydrogen bonds, while the cyclohexyl group provides steric hindrance and influences the compound’s overall stability and solubility.
Properties
Molecular Formula |
C14H19F |
|---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
(2-cyclohexyl-1-fluoroethyl)benzene |
InChI |
InChI=1S/C14H19F/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |
InChI Key |
VQUKSTCSOUSMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



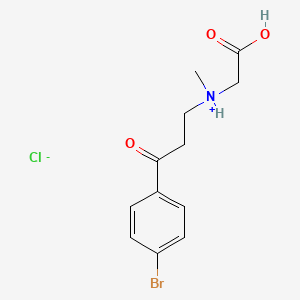
![5-Amino-4-[4-(4-chloro-phenyl)-thiazol-2-yl]-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one](/img/structure/B12817076.png)
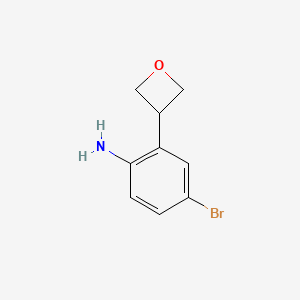

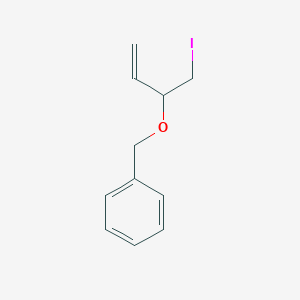
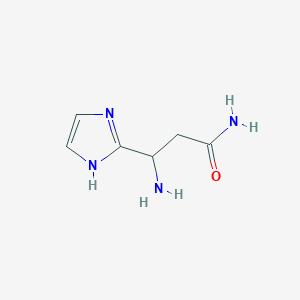
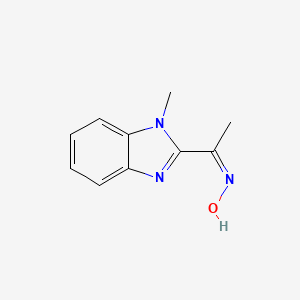
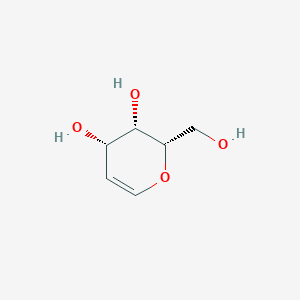
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
